molecular formula C14H16Cl3NO3 B5993469 2,3,3-Trichloroprop-2-enyl 6-(prop-2-enylcarbamoyl)cyclohex-3-ene-1-carboxylate

2,3,3-Trichloroprop-2-enyl 6-(prop-2-enylcarbamoyl)cyclohex-3-ene-1-carboxylate

Cat. No.: B5993469
M. Wt: 352.6 g/mol
InChI Key: PGQGGNDQUQDCRM-UHFFFAOYSA-N
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Description

2,3,3-Trichloroprop-2-enyl 6-(prop-2-enylcarbamoyl)cyclohex-3-ene-1-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-Trichloroprop-2-enyl 6-(prop-2-enylcarbamoyl)cyclohex-3-ene-1-carboxylate typically involves multiple steps, including the formation of the cyclohexene ring, the introduction of the trichloropropenyl group, and the attachment of the prop-2-enylcarbamoyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trichloroprop-2-enyl 6-(prop-2-enylcarbamoyl)cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.

    Substitution: The trichloropropenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2,3,3-Trichloroprop-2-enyl 6-(prop-2-enylcarbamoyl)cyclohex-3-ene-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,3-Trichloroprop-2-enyl 6-(prop-2-enylcarbamoyl)cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The trichloropropenyl group can interact with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The prop-2-enylcarbamoyl group may also play a role in binding to specific receptors or enzymes, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,3-Trichloroprop-2-enyl 6-(prop-2-enylcarbamoyl)cyclohex-3-ene-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,3,3-trichloroprop-2-enyl 6-(prop-2-enylcarbamoyl)cyclohex-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl3NO3/c1-2-7-18-13(19)9-5-3-4-6-10(9)14(20)21-8-11(15)12(16)17/h2-4,9-10H,1,5-8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQGGNDQUQDCRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1CC=CCC1C(=O)OCC(=C(Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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